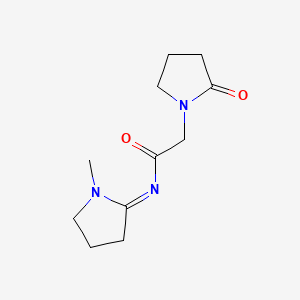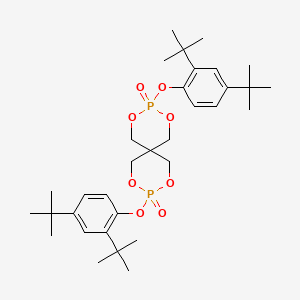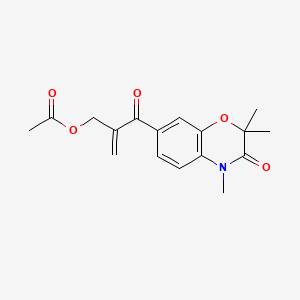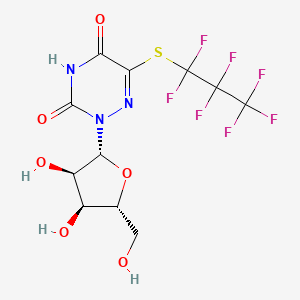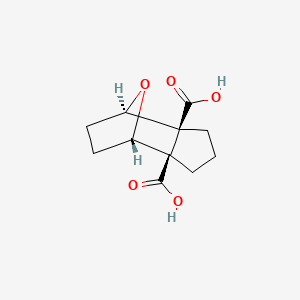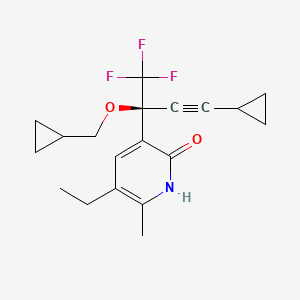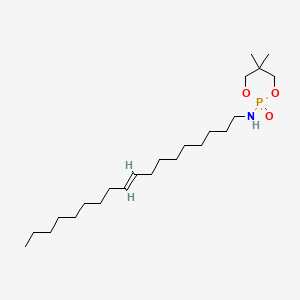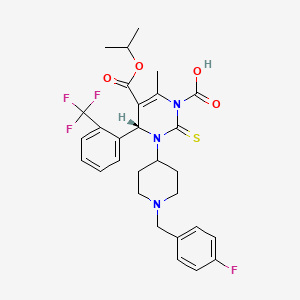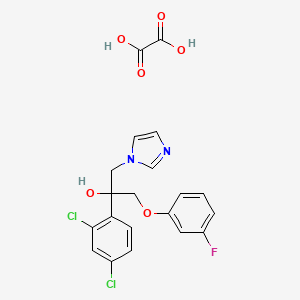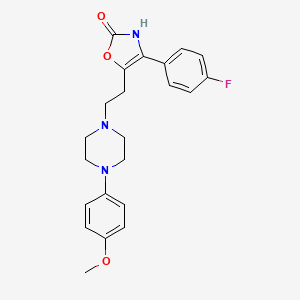
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethyl)- is a complex organic compound with significant potential in various scientific fields. This compound features an oxazolone ring, a fluorophenyl group, and a methoxyphenyl-piperazinyl ethyl chain, making it a unique molecule with diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the oxazolone ring, followed by the introduction of the fluorophenyl group and the methoxyphenyl-piperazinyl ethyl chain. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The fluorophenyl and methoxyphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethyl)- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It may be utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-propenamide
- 2-(4-fluorophenyl)-3-(3-methoxyphenyl)acrylonitrile
- N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-2-propenamide
Uniqueness
Compared to similar compounds, 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethyl)- stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
120944-11-8 |
|---|---|
Molekularformel |
C22H24FN3O3 |
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3H-1,3-oxazol-2-one |
InChI |
InChI=1S/C22H24FN3O3/c1-28-19-8-6-18(7-9-19)26-14-12-25(13-15-26)11-10-20-21(24-22(27)29-20)16-2-4-17(23)5-3-16/h2-9H,10-15H2,1H3,(H,24,27) |
InChI-Schlüssel |
OUWXZWQCGJZYLD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCC3=C(NC(=O)O3)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


